molecular formula C5H6FN3 B1346420 3-Fluoro-2-hydrazinylpyridine CAS No. 887266-57-1

3-Fluoro-2-hydrazinylpyridine

Cat. No. B1346420
M. Wt: 127.12 g/mol
InChI Key: HXRVAPHVNZCFJM-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H6FN3 and a molecular weight of 127.12 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for 3-Fluoro-2-hydrazinylpyridine is 1S/C5H6FN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9) . The InChI key is HXRVAPHVNZCFJM-UHFFFAOYSA-N .

It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Scientific Research Applications

3-Fluoro-2-hydrazinylpyridine is a chemical compound with the molecular formula C5H6FN3 . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

One potential application of fluorinated pyridines, such as 3-Fluoro-2-hydrazinylpyridine, is in the synthesis of fluorinated pharmaceuticals and agrochemicals . Fluorine atoms can be introduced into lead structures to improve physical, biological, and environmental properties . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented . Methods for synthesis of F 18 substituted pyridines for local radiotherapy of cancer and other biological active compounds are also presented .

  • Pharmaceutical Research : Fluorinated pyridines, such as 3-Fluoro-2-hydrazinylpyridine, can be used in the synthesis of fluorinated pharmaceuticals . The introduction of fluorine atoms into lead structures can improve physical, biological, and environmental properties .

  • Agrochemical Research : Similar to its use in pharmaceuticals, this compound can also be used in the synthesis of fluorinated agrochemicals . The presence of fluorine can enhance the effectiveness of these chemicals .

  • Material Science : Fluorinated pyridines are often used in material science research, particularly in the development of new materials with unique properties .

  • Chemical Synthesis : This compound can be used as a building block in various chemical synthesis processes .

  • Chromatography : In chromatography, fluorinated pyridines can be used as stationary phases due to their unique interactions with analytes .

  • Analytical Studies : Due to its unique properties, 3-Fluoro-2-hydrazinylpyridine can be used in various analytical studies .

  • Pharmaceutical Research : Fluorinated pyridines, such as 3-Fluoro-2-hydrazinylpyridine, can be used in the synthesis of fluorinated pharmaceuticals . The introduction of fluorine atoms into lead structures can improve physical, biological, and environmental properties .

  • Agrochemical Research : Similar to its use in pharmaceuticals, this compound can also be used in the synthesis of fluorinated agrochemicals . The presence of fluorine can enhance the effectiveness of these chemicals .

  • Material Science : Fluorinated pyridines are often used in material science research, particularly in the development of new materials with unique properties .

  • Chemical Synthesis : This compound can be used as a building block in various chemical synthesis processes .

  • Chromatography : In chromatography, fluorinated pyridines can be used as stationary phases due to their unique interactions with analytes .

  • Analytical Studies : Due to its unique properties, 3-Fluoro-2-hydrazinylpyridine can be used in various analytical studies .

Safety And Hazards

The safety information for 3-Fluoro-2-hydrazinylpyridine includes several hazard statements: H302-H315-H319-H335 . Precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

properties

IUPAC Name

(3-fluoropyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3/c6-4-2-1-3-8-5(4)9-7/h1-3H,7H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXRVAPHVNZCFJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)NN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80650426
Record name 3-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-hydrazinylpyridine

CAS RN

887266-57-1
Record name 3-Fluoro-2-hydrazinylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80650426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-fluoro-2-hydrazinylpyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 9.59 g of 2-chloro-3-fluoropyridine in 6 ml of ethanol there was added 6 ml of hydrazine monohydrate, and the mixture was stirred at 60° C. for 3 days. The solution was adsorbed onto 50 g of NH silica gel and purified by NH silica gel column chromatography (ethyl acetate-heptane) to give the title compound (403 mg) as a yellow solid.
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 9.59 g of 2-chloro-3-fluoropyridine in 6 ml of ethanol there was added 6 ml of hydrazine monohydrate, and the mixture was stirred at 60° C. for 3 days. The solution was adsorbed onto 50g of NH silica gel and purified by NH silica gel column chromatography (ethyl acetate-heptane) to give the title compound (403 mg) as a yellow solid.
Quantity
9.59 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
[Compound]
Name
50g
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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